molecular formula C15H13NO5 B2662481 Methyl 4-(3-methylphenoxy)-3-nitrobenzoate CAS No. 339104-91-5

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate

Cat. No.: B2662481
CAS No.: 339104-91-5
M. Wt: 287.271
InChI Key: PWZZDLDYPIPOMJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl group, a phenoxy group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(3-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted benzoates.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-(3-methylphenoxy)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-(3-methylphenoxy)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methylphenoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The phenoxy group may also play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Methyl 4-(3-methylphenoxy)-3-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 4-(4-methylphenoxy)-3-nitrobenzoate: Similar structure but with the methyl group in the para position relative to the phenoxy group.

    Methyl 4-(3-chlorophenoxy)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

    Methyl 4-(3-methoxyphenoxy)-3-nitrobenzoate: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

IUPAC Name

methyl 4-(3-methylphenoxy)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-4-3-5-12(8-10)21-14-7-6-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZZDLDYPIPOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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